Field: Organic Chemistry
Application: Chromium (II) acetate has been used to dehalogenate organic compounds such as α-bromoketones and chlorohydrins.
Method: The reactions appear to proceed via 1e− steps, and rearrangement products are sometimes observed.
Field: Metallurgy
Application: Chromium is characterized by its high-corrosion resistance and hardness.
Field: Inorganic Chemistry
Results: The result of this application is the formation of chromous acetate, a reddish diamagnetic powder.
Field: Geology
Application: Chromium is the 24th most abundant element in the earth’s crust.
Method: The specific methods of formation would depend on the specific geological conditions.
Results: The result of this application is the formation of native chromium.
Field: Environmental Science
Chromium acetate, basic, is a grayish-green to bluish-green powder []. It has a long history, with the original preparation method described in a 1909 publication []. The compound is particularly interesting for its unique structure, which is crucial for its various applications [, ].
The key feature of chromium acetate, basic, is its trinuclear chromium cation, [Cr₃O(O₂CCH₃)₆(H₂O)₃]³⁺. This structure consists of three chromium(III) centers linked by an oxide (O) atom and six acetate (O₂CCH₃) groups. Three water molecules are also coordinated to the chromium centers [, ]. This specific arrangement and the presence of the oxide bridge are essential for the compound's functionality in various reactions [].
Dehalogenation reactions: Chromium acetate, basic, can act as a catalyst for dehalogenation reactions. These reactions remove halogen atoms (like chlorine or bromine) from organic molecules. For instance, a study describes its use in dehalogenating chlorohydrins to form epoxides [].
Basic chromium acetate's uniqueness lies in its combination of hydroxide and acetate groups, which gives it a balance of basic properties and solubility. This makes it particularly useful in applications like leather tanning, where both these characteristics are beneficial
While chromium(III) compounds are generally considered less toxic than chromium(VI) species, basic chromium acetate may still have biological effects:
Research has been conducted on the interactions of basic chromium acetate with various substances:
Basic chromium acetate shares similarities with other chromium(III) complexes but has distinct properties:
Chromium acetate, basic represents a distinctive family of coordination compounds characterized by their unique trinuclear oxo-centered structure. These compounds have attracted significant scientific interest due to their remarkable structural features and their role as prototypical examples of basic metal carboxylate complexes [1] [2] [3].
The molecular formula of chromium acetate, basic varies depending on the specific salt form and hydration state. The core structural unit is the trinuclear cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺, which can exist with various counterions and degrees of hydration [4] [1] [5].
Table 1: Molecular Formula Variations of Chromium Acetate, Basic
Variation | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Basic Chromium Acetate (Cation) | [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ | 533.37 (cation) | N/A |
Basic Chromium Acetate (Chloride Hexahydrate) | [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl(H₂O)₆ | 703.89 | N/A |
Chromium Acetate Basic (PubChem CID 11284883) | C₁₄H₃₂Cr₃O₁₆ | 612.38 | N/A |
Chromium(ic) Acetate Basic (PubChem CID 91886551) | C₆H₁₄CrO₇ | 250.17 | N/A |
Chromium Acetate Basic (CAS 25013-82-5) | C₆H₁₁CrO₇ | 247.14 | 25013-82-5 |
Chromium Triacetate | Cr(CH₃COO)₃ | 229.13 | 1066-30-4 |
Chromium Acetate Hexahydrate | Cr(C₂H₃O₂)₃·6H₂O | 285.23 | 1066-30-4 |
The most commonly encountered form is the chloride hexahydrate, with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]Cl(H₂O)₆, which represents the complete salt including the cationic cluster, chloride counterion, and six water molecules of crystallization [1] [6]. The empirical formula C₁₄H₃₂Cr₃O₁₆ represents the composition without specifying the ionic nature of the compound [4].
The fundamental structural unit of chromium acetate, basic is the trinuclear oxo-centered cation [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. This distinctive structure has been extensively characterized and represents one of the most well-studied examples of trinuclear metal complexes [1] [3] [7].
Table 2: Structural Parameters of the Trinuclear [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ Cation
Parameter | Value/Description |
---|---|
Central Atom | Triply bridging oxo (μ₃-O) |
Bridging Atoms | Six acetate groups (μ₂-O₂CCH₃) |
Metal Centers | Three Cr(III) centers |
Acetate Ligands | 6 bridging acetate groups |
Aquo Ligands | 3 terminal water molecules |
Metal Coordination Geometry | Octahedral around each Cr(III) |
Cation Formula | [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ |
Cation Charge | +1 |
Symmetry | Approximately D₃ₕ |
Metal-Metal Distance (Å) | ~3.27-3.28 |
Metal-Oxo Distance (Å) | ~1.9-2.0 |
The structural architecture features three chromium(III) centers arranged in an approximately equilateral triangle around a central triply-bridging oxo ligand (μ₃-O) [1] [3]. Each chromium atom adopts an octahedral coordination geometry, coordinated by four oxygen atoms from bridging acetate ligands, one oxygen atom from the central oxo bridge, and one oxygen atom from a terminal water molecule [1] [8].
The six acetate ligands adopt a bridging coordination mode (μ₂), with each acetate group connecting two adjacent chromium centers. This bridging arrangement creates a robust trinuclear framework while maintaining the octahedral coordination environment around each metal center [3] [8] [9]. The three aquo ligands occupy terminal positions, providing sites for potential ligand substitution reactions [8] [9].
The crystallographic analysis of chromium acetate, basic complexes reveals specific structural parameters that define their solid-state organization. The most commonly studied form is the chloride hexahydrate salt [6] [10].
Table 3: Crystallographic Parameters of Basic Chromium Acetate
Property | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c or Cc |
Unit Cell Parameters (for chloride hexahydrate) | a ≈ 12-13 Å, b ≈ 14-15 Å, c ≈ 10-11 Å, β ≈ 102-103° |
Z (formula units per unit cell) | 4 |
Crystal Color | Blue/grey-green to violet |
Crystal Habit | Powder or plates |
Density (calculated) | Not specified |
Solubility in Water | Soluble |
Stability | Stable in air |
The crystal structure was first determined by crystallographic analysis, establishing the monoclinic crystal system with space group P2₁/c [6] [10]. The unit cell contains four formula units of the complete salt, with the trinuclear cations, chloride anions, and water molecules arranged in a three-dimensional network stabilized by hydrogen bonding interactions [6] [10].
The systematic extinction patterns observed in X-ray diffraction studies confirm the space group assignment, with characteristic extinctions for (h00) reflections when h is odd and (0k0) reflections when k is odd [6]. These crystallographic features are consistent with the centrosymmetric nature of the space group and the specific packing arrangement of the molecular components.
The trinuclear oxo-centered structure of chromium acetate, basic is not unique to chromium but represents a general structural motif found in several related transition metal acetate complexes. This structural family demonstrates the versatility of the basic acetate framework across different metal systems [11] [12] [13] [14].
Table 4: Comparison with Related Metal Acetate Complexes
Metal Complex | Cation Formula | Structure Type | Metal Oxidation State | Crystal System | Space Group | Color |
---|---|---|---|---|---|---|
Chromium(III) Acetate Basic | [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺ | Trinuclear oxo-centered | Cr(III) | Monoclinic | P2₁/c | Blue/grey-green |
Iron(III) Acetate Basic | [Fe₃O(O₂CCH₃)₆(OH₂)₃]⁺ | Trinuclear oxo-centered | Fe(III) | Monoclinic | P2₁/c | Red-brown |
Manganese(III) Acetate Basic | [Mn₃O(O₂CCH₃)₆(OH₂)₃]⁺ | Trinuclear oxo-centered | Mn(III) | Monoclinic | Similar to Cr/Fe | Brown |
Chromium(II) Acetate | [Cr₂(O₂CCH₃)₄(H₂O)₂] | Dinuclear paddle-wheel | Cr(II) | Triclinic | P1̄ | Red |
Mixed Cr-Fe Acetate Basic | [Cr₂FeO(O₂CCH₃)₆(OH₂)₃]⁺ | Trinuclear oxo-centered | Mixed Cr(III)/Fe(III) | Monoclinic/Rhombohedral | Cc or C2/c | Variable |
The structural similarity between chromium(III), iron(III), and manganese(III) basic acetates demonstrates the stability and prevalence of the trinuclear oxo-centered motif among trivalent transition metals [11] [12] [13] [14]. All three systems adopt essentially identical structural frameworks, differing primarily in metal-ligand bond lengths and subtle geometric distortions reflecting the different ionic radii and electronic configurations of the metal centers [11] [14].
The iron(III) analogue, [Fe₃O(O₂CCH₃)₆(OH₂)₃]⁺, is isomorphous with the chromium complex, crystallizing in the same space group with very similar unit cell parameters [11] [10]. The manganese(III) system follows the same structural pattern, although detailed crystallographic data is less extensively documented [13].
In contrast, chromium(II) acetate adopts a completely different structural arrangement, forming dinuclear paddle-wheel complexes [Cr₂(O₂CCH₃)₄(H₂O)₂] rather than trinuclear clusters [15] [16]. This difference reflects the distinct coordination preferences and electronic requirements of the divalent versus trivalent chromium oxidation states.
Mixed-metal derivatives, such as [Cr₂FeO(O₂CCH₃)₆(OH₂)₃]⁺, maintain the basic trinuclear framework while incorporating different metal centers within the same cluster [17] [18] [14]. These heterometallic complexes often exhibit interesting magnetic and electronic properties arising from the metal-metal interactions within the oxo-bridged framework [17] [14].